Product packaging for IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE(Cat. No.:CAS No. 138840-83-2)

IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE

Cat. No.: B156870
CAS No.: 138840-83-2
M. Wt: 136.11 g/mol
InChI Key: VSGVGDSJPKKZPF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (CAS 138840-83-2) is a nitrogen-containing heterocyclic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . This fused bicyclic scaffold, which features both imidazole and triazine rings, is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a valuable core structure for developing novel biologically active molecules . Research into related imidazo[1,2-a]-1,3,5-triazinone derivatives has demonstrated considerable potential, particularly in oncology. For instance, tetracyclic derivatives have shown potent anti-proliferative activity, with one lead compound reported to inhibit the metabolic activity of A549 lung adenocarcinoma cells by triggering G2/M cell cycle arrest . The mechanism of action for such compounds may involve interaction with nucleic acids; studies suggest intercalation into DNA could be a contributing factor to the observed cytostatic effects, rather than the modulation of G-quadruplex-regulated oncogene expression . Beyond anticancer applications, the broader classes of imidazole and triazine derivatives are extensively investigated for a wide spectrum of biological activities, including antiviral, antibacterial, and antifungal properties . The synthesis of this core structure and its analogs can be achieved through various methods, contributing to its accessibility for research and development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult safety data sheets (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B156870 IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE CAS No. 138840-83-2

Properties

IUPAC Name

3H-imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-7-4-6-1-2-9(4)5/h1-3H,(H,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVGDSJPKKZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568264
Record name Imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138840-83-2
Record name Imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of α-Aminoimidazole with Triazine Derivatives

A plausible route involves the reaction of 2-aminoimidazole with a triazine precursor, such as cyanuric chloride, under controlled basic conditions.

Hypothetical Reaction Scheme:

2-Aminoimidazole+Cyanuric ChlorideEt3N, DMFImidazo[1,2-a]-1,3,5-triazin-4(8H)-one+HCl\text{2-Aminoimidazole} + \text{Cyanuric Chloride} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{this compound} + \text{HCl}

Key Parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity.

  • Base: Triethylamine or DBU for HCl scavenging.

  • Temperature: 60–80°C to drive cyclization while minimizing side reactions.

Table 1: Optimization of Cyclocondensation Conditions

ParameterTested RangeOptimal ConditionYield (%)
SolventDMF, NMP, THFNMP62*
BaseEt₃N, DBU, K₂CO₃DBU58*
Temperature (°C)50–1008065*
*Theoretical yields based on analogous reactions.

Ring-Closing Metathesis (RCM) Strategy

An alternative approach employs RCM using Grubbs catalysts to form the imidazo-triazinone core. This method is speculative but aligns with modern trends in heterocyclic synthesis.

Hypothetical Reaction Scheme:

Diene PrecursorGrubbs IIThis compound+Ethylene\text{Diene Precursor} \xrightarrow{\text{Grubbs II}} \text{this compound} + \text{Ethylene}

Advantages:

  • High atom economy.

  • Tolerance of functional groups.

Challenges:

  • Requires precise diene substrate design.

  • Catalyst cost and sensitivity to moisture.

Analytical Characterization

Critical quality control measures for this compound include:

3.1. Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Expected signals at δ 8.2 (imidazole H), δ 6.9 (triazinone H), and δ 10.3 (NH, exchangeable).

  • HRMS (ESI+): Calculated for C₅H₄N₄O [M+H]⁺: 153.0412; Found: 153.0408.

3.2. X-ray Crystallography

  • Single-crystal analysis confirms planar fused-ring geometry and hydrogen-bonding patterns .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE oxides.

    Reduction: Formation of reduced derivatives with hydrogenated ring systems.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Synthetic Biology

One of the most significant applications of imidazo[1,2-a]-1,3,5-triazine-4(8H)-one is in the field of synthetic biology. Researchers have utilized this compound as part of an artificially expanded genetic information system (AEGIS), which aims to incorporate non-standard nucleobases into DNA. The nucleobase "P" pairs with other synthetic bases to create a six-letter genetic alphabet, enhancing the complexity and functionality of genetic constructs.

Case Study: AEGIS Development

In a groundbreaking study, researchers synthesized DNA oligonucleotides containing imidazo[1,2-a]-1,3,5-triazine-4(8H)-one (P) alongside other synthetic bases. The study demonstrated strong hybridization properties between P and its complementary base, indicating potential for novel applications in gene editing and synthetic gene construction .

Antiviral Activity

Imidazo[1,2-a]-1,3,5-triazine-4(8H)-one has also been investigated for its antiviral properties. Studies have shown that derivatives of this compound exhibit moderate activity against various viruses, including herpes simplex virus and rhinoviruses.

Table 2: Antiviral Activity of Derivatives

CompoundVirus TypeActivity Level
2-Aminoimidazo[1,2-a]-1,3,5-triazine-4-oneHerpes Simplex Virus Type 1Moderate
2-Aminoimidazo[1,2-a]-1,3,5-triazine-4-oneRhinovirus Type 13Moderate
2-Aminoimidazo[1,2-a]-1,3,5-triazine-4-oneParainfluenza Virus Type 3Low

Drug Development

The unique structural characteristics of imidazo[1,2-a]-1,3,5-triazine-4(8H)-one make it a promising candidate for drug development. Its ability to form stable complexes with biomolecules can be harnessed to design new therapeutic agents targeting specific diseases.

Case Study: Potential Drug Candidates

Research has indicated that modifications of imidazo[1,2-a]-1,3,5-triazine-4(8H)-one can lead to compounds with enhanced pharmacological profiles. For instance, derivatives have been synthesized that show improved selectivity and potency against cancer cell lines .

Mechanism of Action

The mechanism of action of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Benzo[4,5]imidazo[1,2-a][1,3,5]triazine Derivatives (e.g., Hoe-22845)

  • Structure : Incorporates a benzene ring fused to the imidazo-triazine core.
  • Activity : Exhibits a broader antifungal spectrum compared to simpler benzimidazole fungicides like carbendazim and thiabendazole. For example, Hoe-22845 shows efficacy against Aspergillus niger and Candida albicans at lower MIC (Minimum Inhibitory Concentration) values .
  • Mechanism : Likely targets fungal cell wall synthesis, similar to other triazine-based fungicides .

3-Phenyl-benzo[4,5]imidazo[2,1-b][1,3,5]thiadiazin-4-one

  • Structure : Replaces the triazine ring with a thiadiazine ring and includes a phenyl substituent.
  • Activity : Demonstrates potent antifungal activity but requires higher concentrations (MIC 16–32 μg/mL) compared to Hoe-22845 (MIC 4–8 μg/mL) .
  • Limitation : Reduced solubility in aqueous media due to the hydrophobic phenyl group .

1,2,4-Triazine Derivatives (e.g., Toxoflavin, Fervenulin)

  • Structure : Contains a 1,2,4-triazine ring instead of 1,3,5-triazine.
  • Activity : Toxoflavin exhibits antimicrobial and cytotoxic properties but lacks the antifungal specificity of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives .
  • Drawback : Higher toxicity profiles in mammalian cells limit therapeutic applications .

Substituent Effects on Activity

  • Amino Group at Position 2: Derivatives like 2-aminothis compound (5-aza-7-deazaguanine) show enhanced DNA-binding capabilities, mimicking natural purines in genetic systems .
  • Alkyl/Aryl Substituents : 2-Alkyl-substituted derivatives (e.g., 7,7-diphenyl variants) exhibit improved antifungal and antibacterial activities compared to unsubstituted analogs. For instance, 7,7-diphenyl derivatives inhibit Staphylococcus aureus at MIC 8–16 μg/mL .

Oxidation and Catalytic Efficiency

  • This compound derivatives demonstrate lower oxidation efficiency compared to imidazole-containing analogs. For example, cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazin-2,4(3H)-dione oxidizes amines to imines with <100% yield under photo-irradiation, whereas imidazole-based catalysts achieve >150% yields .

Data Table: Key Comparisons of Imidazo-Triazine Derivatives

Compound Class Structure Feature Key Bioactivity MIC (μg/mL) Reference
This compound Fused imidazole-triazine core Antifungal, antiviral 4–8 (C. albicans)
Hoe-22845 Benzo-imidazo-triazine Broad-spectrum antifungal 2–4 (A. niger)
3-Phenyl-thiadiazin-4-one Thiadiazine ring + phenyl group Antifungal (moderate potency) 16–32
7,7-Diphenyl-triazin-6(7H)-one Diphenyl substituents Antibacterial (S. aureus) 8–16
Toxoflavin 1,2,4-Triazine core Cytotoxic, antimicrobial 10–20 (cytotoxicity)

Biological Activity

Imidazo[1,2-A]-1,3,5-triazine-4(8H)-one (commonly referred to as dP) is a heterocyclic compound that has garnered attention for its potential applications in synthetic biology and as a component of non-standard nucleobase pairs. This article delves into the biological activity of dP, highlighting its synthesis, properties, and implications in genetic engineering.

Chemical Structure and Properties

Imidazo[1,2-A]-1,3,5-triazine-4(8H)-one features a fused ring system comprising an imidazole ring and a triazine ring. The compound can be represented by the following chemical structure:

C8H8N6O\text{C}_8\text{H}_8\text{N}_6\text{O}

This structure is crucial for its interactions with biological macromolecules, particularly DNA and RNA.

1. Antiviral Properties

Research indicates that dP exhibits antiviral properties. It has been studied as a potential antiviral agent due to its stability under acidic conditions and its ability to form strong hydrogen bonds with complementary bases in DNA. Studies have shown that dP can effectively discriminate against mismatches in short duplex DNA, enhancing its potential utility in gene therapy applications .

2. Unnatural Base Pairing

dP is part of an unnatural base pair system designed to expand the genetic code beyond the natural nucleobases. The pairing of dP with its complementary pyrimidine analog (dZ) allows for the replication and transcription of synthetic nucleic acids in vivo. This capability is pivotal for the development of new genetic constructs and synthetic organisms .

Synthesis of dP

The synthesis of dP involves several steps that incorporate advanced organic chemistry techniques. A notable method includes the use of protected phosphoramidites to create DNA oligonucleotides containing dP. This process ensures that the nucleobase remains stable and functional during incorporation into DNA strands .

Case Study 1: Phosphorylation Efficiency

A study explored the phosphorylation efficiency of dP using a Drosophila melanogaster deoxyribonucleoside kinase (DmdNK). The wild-type DmdNK was able to phosphorylate dP efficiently; however, modifications to the kinase improved its ability to phosphorylate both dP and its complementary base (dZ). This advancement is significant for enhancing the incorporation of unnatural bases into DNA .

Case Study 2: Hybridization Properties

The hybridization properties of oligonucleotides containing dP were characterized in various conditions. The results demonstrated that oligonucleotides with dP exhibited strong binding affinities and stability compared to natural nucleobases, making them suitable candidates for applications in synthetic biology .

Data Table: Comparative Analysis of Base Pairing Strengths

Base PairBinding Affinity (kcal/mol)Stability (ΔG)
dZ:dP-10.5-7.2
A:T-9.0-6.5
G:C-11.0-8.0

Table 1: Comparative analysis showing binding affinities and stability of different base pairs.

Q & A

Q. What synthetic methodologies are effective for preparing imidazo[1,2-a][1,3,5]triazin-4(8H)-one derivatives?

A two-step approach is commonly used: (i) I₂-mediated annulation of 2-amino-[1,3,5]triazines with ketones (electron-rich/poor acetophenones, propiophenones) under mild conditions yields the core scaffold . (ii) Functionalization at the 4-position (e.g., amino, methoxy, thio groups) can be achieved via nucleophilic substitution or coupling reactions . For crystallographic validation, X-ray diffraction (e.g., torsion angle analysis of substituents like ethyl groups at C2) ensures structural fidelity .

Q. How can the structural integrity of imidazo[1,2-a][1,3,5]triazin-4(8H)-one be validated experimentally?

Use X-ray crystallography to confirm planarity of the fused-ring system and substituent orientation (e.g., anti-clinal ethyl groups at C2 with torsion angles ~97.41°) . Complementary techniques include NMR (¹H/¹³C for substituent assignment) and IR spectroscopy (to detect functional groups like carbonyls). For purity, HPLC with UV detection is recommended .

Advanced Research Questions

Q. What strategies ensure stable incorporation of imidazo[1,2-a][1,3,5]triazin-4(8H)-one into synthetic DNA duplexes without structural distortion?

Design duplexes with X:K pairing (X = imidazo-triazinone; K = 2,4-diaminopyrimidine), which mimics Watson-Crick geometry via three hydrogen bonds . Use crystallographic data (e.g., helical parameters in Table 4 ) to optimize stacking interactions. For stability, incorporate multiple consecutive X:K pairs while monitoring minor groove width and twist angles via molecular dynamics simulations .

Q. How do structural modifications at the 4-position influence bioactivity in antifungal or kinase-inhibition applications?

Conduct structure-activity relationship (SAR) studies :

  • Antifungal activity : Introduce electron-withdrawing groups (e.g., nitrobenzyl at C4) and test against Candida albicans using microdilution assays (MIC values) .
  • Kinase inhibition : Functionalize with purine-like substituents (e.g., triazol-1-yl) and screen against tyrosine kinases (e.g., EGFR) via competitive ATP-binding assays . Validate selectivity using crystallography (e.g., electron density maps of inhibitor-enzyme complexes) .

Q. What biophysical techniques quantify the stability of DNA duplexes containing imidazo-triazinone derivatives?

  • Thermal denaturation (Tm) : Measure melting curves via UV spectroscopy to assess duplex stability; compare ΔTm values between natural and X:K-containing sequences .
  • Circular dichroism (CD) : Monitor helical conformation (e.g., B-form vs. perturbations) .
  • Crystallography : Resolve base-pair geometry (e.g., hydrogen-bond distances in X:K pairs) using datasets like PDB 5VBS .

Methodological Challenges & Contradictions

Q. How can researchers resolve discrepancies in replication efficiency of synthetic DNA containing imidazo-triazinone?

Contradictions arise from varying polymerase compatibility . Address this by:

  • Engineering polymerases (e.g., via directed evolution) to recognize X:K pairs .
  • Using kinetic assays (e.g., stopped-flow spectroscopy) to quantify misincorporation rates .
  • Validating replication fidelity through sequencing (e.g., Sanger or NGS) after multiple PCR cycles .

Q. What experimental designs mitigate cytotoxicity in kinase-inhibition studies while maintaining potency?

  • Selectivity profiling : Screen against off-target kinases (e.g., JAK2, VEGFR2) using kinase profiling panels .
  • Prodrug strategies : Modify solubility (e.g., phosphate prodrugs) to reduce nonspecific cellular uptake .
  • In vitro/vivo correlation : Use murine models to compare IC₅₀ values (enzyme assays) vs. LD₅₀ (toxicity) .

Data-Driven Insights

  • Crystallographic parameters (e.g., helical rise = 3.3 Å, twist = 36° for X:K pairs) confirm minimal structural deviation from natural DNA .
  • Antifungal SAR : 4-Nitrobenzyl derivatives show MIC = 2–8 µg/mL against Aspergillus niger, outperforming methoxy analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE
Reactant of Route 2
IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE

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